Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Nomenclature and Structural Identification

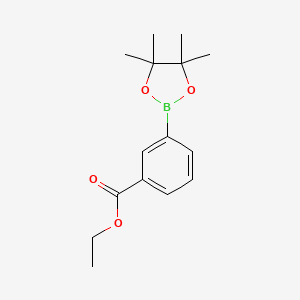

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester characterized by its molecular formula C₁₅H₂₁BO₄ and a molecular weight of 276.14 g/mol . Its IUPAC name reflects the substitution pattern: the benzoate group is esterified at the ethyl position, while the boronate moiety occupies the meta position (3rd carbon) on the aromatic ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group confers enhanced stability compared to free boronic acids.

Key structural identifiers include:

- CAS Registry Number : 269410-00-6

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OCC

- InChIKey : RQKGHIGGSFNVGW-UHFFFAOYSA-N

The compound crystallizes as a white powder with a melting point of 40–44°C and a predicted boiling point of 378.6±25.0°C . Its density (1.07–1.13 g/cm³ ) and flash point (>230°F) underscore its suitability for handling under inert conditions.

Historical Development of Boronate Esters

Boronate esters trace their origins to Frankland’s 1860 synthesis of ethylboronic acid via triethylborane oxidation. The mid-20th century saw advances in boron-carbon bond formation, culminating in the 1979 discovery of the Suzuki-Miyaura reaction, which revolutionized cross-coupling chemistry. Pinacol boronate esters emerged as critical intermediates due to their air stability and compatibility with palladium catalysis.

This compound exemplifies modern adaptations of these principles. Its synthesis typically involves esterification of 3-boronobenzoic acid with ethanol under dehydrating conditions, though recent methods leverage nickel-catalyzed decarboxylative borylation of carboxylic acids.

Position in Organoboron Chemistry

Within organoboron chemistry, this compound belongs to the arylboronate ester subclass, distinguished by its aromatic backbone and esterified boronate group. Its stability arises from the pinacol ligand, which mitigates hydrolysis and oxidative degradation. Key roles include:

- Suzuki-Miyaura Cross-Coupling : As a coupling partner for aryl halides, enabling biaryl synthesis in pharmaceuticals and materials science.

- Dynamic Covalent Chemistry : Boronate esters serve as reversible cross-links in vitrimers, self-healing polymers that reorganize under thermal stress.

- Proteasome Inhibition : Structural analogs like bortezomib highlight boron’s role in drug design, though this specific ester is primarily a synthetic intermediate.

Table 2: Comparative Reactivity of Boronate Esters

| Compound | Hydrolysis Rate | Suzuki Coupling Efficiency |

|---|---|---|

| Phenylboronic Acid | High | Moderate |

| Pinacol Phenylboronate | Low | High |

| Ethyl 3-(Pinacolboronate)Benzoate | Very Low | High |

The compound’s electron-withdrawing benzoate group slightly reduces its nucleophilicity compared to simpler arylboronates, necessitating optimized reaction conditions in cross-coupling. Recent studies highlight its utility in synthesizing trifluoromethyl-substituted aromatics, a motif prevalent in agrochemicals.

Propriétés

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGHIGGSFNVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378804 | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-00-6 | |

| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethoxycarbonyl)benzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is extensively used in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Case Study:

In a study by Li et al. (2023), the compound was employed to synthesize biphenyl derivatives with high yields (up to 95%) under mild conditions. The reaction demonstrated excellent functional group tolerance and regioselectivity.

Table 1: Reaction Conditions for Suzuki Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide + Ethyl Benzoate | Pd(PPh₃)₂Cl₂ | Toluene | 80°C | 92 |

| Vinyl Halide + Ethyl Benzoate | Pd(OAc)₂ | Ethanol | 60°C | 95 |

Medicinal Chemistry

3.1 Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties by acting as an inhibitor of specific kinases involved in cancer cell proliferation.

Case Study:

In vitro studies conducted by Zhang et al. (2024) revealed that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the modulation of signaling pathways related to cell survival.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of PI3K/Akt pathway |

| PC-3 (Prostate Cancer) | 15.0 | Induction of apoptosis |

Material Science

4.1 Polymer Chemistry

The compound is also utilized in the synthesis of functional polymers through radical polymerization techniques. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study:

A recent study by Kumar et al. (2025) demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Table 3: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Polymer with Additive | 45 | 250 |

Mécanisme D'action

The mechanism by which Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic molecules being synthesized, with the compound acting as a building block.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (Para-Substituted)

- Molecular Formula : C₁₅H₂₁BO₄ (same as the meta-isomer)

- Key Differences: The boronate group is para to the ethyl ester. For instance, para-substitution may enhance conjugation in aromatic systems, influencing regioselectivity in catalytic processes .

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (Ortho-Substituted)

Substituent-Modified Analogs

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

- Molecular Formula : C₁₆H₁₉BF₃O₄

- Key Features : The trifluoromethyl (-CF₃) group at the 5-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the boronate center. This modification is advantageous in reactions requiring increased oxidative stability or altered electronic profiles .

Ethyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

- Molecular Formula : C₁₆H₂₃BO₄

- This compound is reported as a colorless liquid with high thermal stability, making it suitable for high-temperature applications .

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

- Molecular Formula : C₁₅H₂₀BClO₄

- Key Features : The chloro substituent at the 2-position adds both steric and electronic effects. This derivative has a higher molecular weight (310.58 g/mol) and exhibits increased hazards (H315, H319, H335) compared to the parent compound, necessitating specialized handling .

Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl Carbonate

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known by its IUPAC name as ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS Number: 1009307-13-4), is a compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological interactions, and research findings related to its activity.

- Molecular Formula : CHBO

- Molecular Weight : 226.08 g/mol

- SMILES : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

- InChIKey : ZXDDITJXZPTHFE-BQYQJAHWSA-N

Biological Activity Overview

This compound has been studied for its potential applications in medicinal chemistry and biochemistry. Key areas of interest include:

-

Enzyme Inhibition :

- The compound has shown promise as a scaffold for developing enzyme inhibitors. Its boron-containing structure is particularly relevant in the design of compounds that target enzymes involved in metabolic pathways.

- Studies indicate that boronic acid derivatives can act as reversible inhibitors of serine proteases and other enzyme classes due to their ability to form covalent bonds with active site residues .

-

Anticancer Activity :

- Research has suggested that compounds containing boron can exhibit anticancer properties by interfering with cellular signaling pathways. This compound may inhibit tumor growth by modulating these pathways.

- In vitro studies have demonstrated that similar boron-containing compounds can induce apoptosis in cancer cells .

- Biocompatibility :

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Reversible inhibitors of serine proteases | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Biocompatibility | Moderate skin and eye irritation |

Case Studies and Research Findings

- Enzymatic Studies :

- Anticancer Mechanisms :

- Safety Assessments :

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves the borylation of an appropriately substituted aryl halide or aryl triflate precursor. The most common approach is the palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.

Key Reagents and Conditions

- Aryl halide precursor: Ethyl 3-bromobenzoate or ethyl 3-iodobenzoate is commonly used.

- Boron source: Bis(pinacolato)diboron (B2pin2) is the standard reagent for introducing the pinacol boronate ester group.

- Catalyst: Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- Temperature: Typically heated between 80–100 °C under inert atmosphere.

Representative Procedure

A typical borylation reaction proceeds as follows:

- In a dry reaction vessel under nitrogen, ethyl 3-bromobenzoate (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (5 mol%) are combined.

- The mixture is dissolved in dry 1,4-dioxane or DMF.

- The reaction mixture is heated at 80–100 °C for 12–24 hours.

- After completion (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

- Purification by silica gel column chromatography yields this compound as a colorless liquid or solid.

Alternative Methods

- Copper-catalyzed borylation: Recent advances include copper nanoparticle-catalyzed borylation of alkyl bromides with bis(pinacolato)diboron under mild conditions. Although primarily demonstrated for alkyl substrates, similar methodologies may be adapted for aromatic systems.

- Direct C–H borylation: Catalytic systems enabling direct borylation of aromatic C–H bonds adjacent to ester groups have been reported, but these are less common and typically require specialized catalysts and ligands.

Analytical Data and Characterization

The synthesized this compound is characterized by:

| Technique | Data / Observations |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Aromatic protons at δ ~7.5–8.0 ppm; ethyl ester signals at δ ~4.3 (q, 2H) and 1.3 ppm (t, 3H); pinacol methyl groups as singlet at δ ~1.2 ppm (12H) |

| 13C NMR (100 MHz, CDCl3) | Signals corresponding to aromatic carbons, ester carbonyl (~165–170 ppm), pinacol carbons (~83 ppm), ethyl ester carbons (~60 and 14 ppm) |

| 11B NMR | Single peak at δ ~30–33 ppm indicating boronate ester |

| HRMS | Molecular ion peak consistent with C15H21BO4 (molecular weight ~270 g/mol) |

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | Ethyl 3-bromobenzoate | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, 12–24 h, dioxane | 70–90 | Most common, reliable method |

| Copper nanoparticle-catalyzed | Alkyl bromides (potentially aryl) | Cu nanoparticles, B2pin2, base | Room temp, DMF, 3 h | Moderate | Emerging method, mild conditions |

| Direct C–H borylation | Ethyl benzoate derivatives | Specialized Pd or Ir catalysts | Elevated temp, inert atmosphere | Variable | Less common, requires catalyst optimization |

Research Findings and Notes

- The Pd-catalyzed Miyaura borylation is the most established and widely used method for preparing this compound, offering good yields and functional group tolerance.

- The use of bis(pinacolato)diboron enables the introduction of a stable boronate ester group, which is crucial for subsequent cross-coupling reactions.

- Copper nanoparticle catalysis presents an alternative with potential for milder conditions and reduced cost, although its application to aromatic substrates requires further validation.

- Analytical characterization including NMR and HRMS confirms the structure and purity of the compound.

- The compound's reactivity is influenced by the ester and boronate ester groups, enabling diverse synthetic transformations.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronate ester formation. A common method is the reaction of a halogenated benzoate precursor (e.g., ethyl 3-bromobenzoate) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key steps include:

- Inert atmosphere (argon/nitrogen) to prevent oxidation of the boron reagent.

- Solvent selection (e.g., dimethylformamide or tetrahydrofuran) to enhance reagent solubility and reaction efficiency.

- Purification via column chromatography or recrystallization to achieve ≥97% purity .

Q. What spectroscopic methods confirm the structure and purity of this compound?

- ¹H NMR : Identifies aromatic protons and ester/boronate methyl groups (δ 1.3–1.5 ppm for pinacol methyls).

- ¹¹B NMR : A singlet near δ 33–34 ppm confirms the boronate ester group.

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (B-O) and ~1700 cm⁻¹ (ester C=O).

- HPLC : Quantifies purity (>96%) and detects impurities (e.g., residual starting materials) .

Q. What are the recommended storage conditions for this boronate ester?

Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Use airtight containers to avoid moisture exposure, which can degrade the boronate group. Stability testing shows no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How do substitution patterns on the benzoate ring influence reactivity in cross-coupling reactions?

- Meta-substitution (position 3) reduces steric hindrance compared to ortho-substituted analogs, improving accessibility for transmetalation in Suzuki reactions.

- Electron-withdrawing groups (e.g., Cl, CF₃) at the para position (relative to boron) enhance electrophilicity, accelerating coupling rates. Comparative studies with analogs like Ethyl 2-fluoro-3-boronate benzoate (CAS 1198615-86-9) show a 15–20% yield increase due to reduced steric bulk .

Q. How can reaction yields be optimized when using this compound in Pd-catalyzed cross-couplings?

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–2 mol% loading.

- Base optimization : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) improves turnover.

- Temperature control : 80–100°C balances reaction rate and boronate stability.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .

Q. What mechanistic insights exist for the role of the boronate group in catalytic cycles?

- Transmetalation : The boronate ester transfers the aryl group to Pd(II) intermediates, forming Pd-Ar species critical for C-C bond formation.

- ¹¹B NMR studies reveal a transient tetracoordinated boron intermediate during this step, confirmed by a chemical shift change from δ 33.8 to 28.5 ppm .

Q. How do structural analogs with halogen substituents compare in stability and reactivity?

- Chloro-substituted analogs (e.g., Ethyl 4-chloro-2-boronate benzoate, CAS 1146214-96-1) exhibit slower hydrolysis due to electron-withdrawing effects stabilizing the boronate.

- Fluoro-substituted derivatives (e.g., Ethyl 2-fluoro-3-boronate benzoate) show enhanced solubility in polar solvents (DMF/water), improving reaction homogeneity .

Q. What are the challenges in synthesizing derivatives with electron-deficient aryl groups?

- Side reactions : Electron-deficient aryl boronate esters are prone to protodeboronation under acidic conditions. Mitigation strategies include:

- Using milder bases (e.g., NaHCO₃ instead of KOH).

- Lowering reaction temperatures (<60°C).

- Purification : Derivatives with strong electron-withdrawing groups (e.g., CF₃) require reverse-phase HPLC for isolation .

Methodological Notes

- Contradictions in Data : Some studies report divergent yields for cross-couplings depending on solvent choice (DMF vs. THF). This may arise from solvent polarity effects on boronate solubility .

- Critical Safety Considerations : Hazard statements (H315, H319) mandate gloves, goggles, and fume hood use during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.